Methyl 6-methylpyrimidine-4-carboxylate

Lipophilicity XLogP3 Drug-likeness

Methyl 6-methylpyrimidine-4-carboxylate (CAS 73955-53-0) is a heterocyclic building block belonging to the pyrimidine-4-carboxylate ester family, characterized by a methyl substituent at the 6-position and a methyl ester at the 4-position of the pyrimidine ring. Its molecular formula is C₇H₈N₂O₂ with a molecular weight of 152.15 g/mol, a computed XLogP3 of 0.8, and a topological polar surface area (TPSA) of 52.1 Ų.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 73955-53-0
Cat. No. B1358379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methylpyrimidine-4-carboxylate
CAS73955-53-0
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)C(=O)OC
InChIInChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-4-8-5/h3-4H,1-2H3
InChIKeyNFDAXWQMJFTLRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Methylpyrimidine-4-Carboxylate (CAS 73955-53-0): Procurement-Grade Physicochemical Baseline and Core Scaffold Identity


Methyl 6-methylpyrimidine-4-carboxylate (CAS 73955-53-0) is a heterocyclic building block belonging to the pyrimidine-4-carboxylate ester family, characterized by a methyl substituent at the 6-position and a methyl ester at the 4-position of the pyrimidine ring [1]. Its molecular formula is C₇H₈N₂O₂ with a molecular weight of 152.15 g/mol, a computed XLogP3 of 0.8, and a topological polar surface area (TPSA) of 52.1 Ų [1]. The compound is commercially available at ≥95% purity and is stored at room temperature . It functions primarily as a synthetic intermediate in pharmaceutical and agrochemical research programs, where the 6-methyl substitution pattern provides a defined vector for further derivatization [2].

Why Methyl 6-Methylpyrimidine-4-Carboxylate Cannot Be Replaced by Unsubstituted or 2-Chloro Pyrimidine-4-Carboxylate Analogs in Synthetic Sequences


Pyrimidine-4-carboxylate scaffolds are not freely interchangeable. The presence of the 6-methyl substituent on methyl 6-methylpyrimidine-4-carboxylate alters both the electronic character of the ring and the steric environment at the adjacent 5-position, directing electrophilic substitution regioselectivity away from that observed for the unsubstituted methyl pyrimidine-4-carboxylate (CAS 2450-08-0) [1][2]. Furthermore, the absence of a 2-chloro leaving group distinguishes it from methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 89793-11-3), which bears a reactive C2–Cl bond that participates in nucleophilic aromatic substitution (SNAr) and can introduce undesired cross-reactivity in multi-step syntheses [3]. The methyl ester moiety provides a lipophilicity advantage (XLogP3 = 0.8) over the free acid form, 6-methylpyrimidine-4-carboxylic acid (CAS 138538-42-8, LogP = 0.48), enabling better organic-phase partitioning during workup and chromatography [1]. The quantitative evidence that follows makes these distinctions explicit.

Methyl 6-Methylpyrimidine-4-Carboxylate: Quantified Differentiation Evidence Against Four In-Class Comparators


Lipophilicity Differentiation: XLogP3 Comparison of Methyl 6-Methylpyrimidine-4-Carboxylate vs. Unsubstituted and 2-Chloro Analogs

Methyl 6-methylpyrimidine-4-carboxylate exhibits a computed XLogP3 of 0.8, placing it in an optimal intermediate lipophilicity window for balanced aqueous solubility and organic-phase extractability [1]. In contrast, the unsubstituted methyl pyrimidine-4-carboxylate (CAS 2450-08-0) has an XLogP3 of -0.3, making it substantially more hydrophilic and less amenable to organic solvent extraction [2]. The 2-chloro analog, methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 89793-11-3), shows an XLogP3 of 1.8, which is 1.0 log unit higher and may reduce aqueous solubility in reaction media [3]. The free acid form, 6-methylpyrimidine-4-carboxylic acid (CAS 138538-42-8), has a LogP of 0.48, approximately 0.32 log units lower than the methyl ester target compound .

Lipophilicity XLogP3 Drug-likeness

Hydrogen Bond Donor Count Differentiation: Methyl Ester vs. Free Carboxylic Acid Form

Methyl 6-methylpyrimidine-4-carboxylate has zero hydrogen bond donors (HBD = 0), whereas the corresponding free acid, 6-methylpyrimidine-4-carboxylic acid (CAS 138538-42-8), possesses one hydrogen bond donor (HBD = 1) from the carboxylic acid –OH group [1]. The absence of a donor in the methyl ester form eliminates the potential for acid-mediated dimerization in solution, reduces peak tailing during normal-phase and reverse-phase chromatographic purification, and enhances volatility for GC-MS analysis [1].

Hydrogen bonding Chromatography Solubility

Rotatable Bond Count and Conformational Flexibility: Methyl 6-Methylpyrimidine-4-Carboxylate vs. Ethyl Ester Analog

The target compound has exactly 2 rotatable bonds (the methyl ester C–O and the ester-to-ring C–C bond) [1]. Its direct ethyl ester analog, ethyl 6-methylpyrimidine-4-carboxylate (CAS 148149-29-5), possesses 3 rotatable bonds due to the additional C–C bond in the ethyl chain . The lower number of rotatable bonds in the methyl ester confers reduced conformational entropy, which can improve crystallization propensity and facilitate X-ray crystallographic structure determination of downstream derivatives [1].

Conformational analysis Crystallization Molecular rigidity

Molecular Weight and Atom Economy: Methyl 6-Methylpyrimidine-4-Carboxylate as a Lower-MW Alternative to 2-Chloro Analog

Methyl 6-methylpyrimidine-4-carboxylate has a molecular weight of 152.15 g/mol [1]. The 2-chloro-substituted analog, methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 89793-11-3), has a molecular weight of 186.60 g/mol, an increase of 34.45 g/mol due to the chlorine atom replacing hydrogen at position 2 [2]. In fragment-based drug discovery and lead optimization, lower molecular weight starting scaffolds are preferred as they leave more room for property-guided molecular growth while staying within Lipinski's Rule of 5 boundaries (MW < 500). The 6-methylpyrimidine-4-carboxylate scaffold provides a 22.6% lower MW starting point than the 2-chloro variant [1][2].

Atom economy Molecular weight Lead optimization

Orthogonal Reactivity Profile: Absence of C2 Leaving Group vs. 2-Chloro Analog for Sequential Derivatization Strategies

Methyl 6-methylpyrimidine-4-carboxylate lacks a chlorine substituent at the C2 position, whereas methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 89793-11-3) bears a C2–Cl bond susceptible to nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides [1][2]. The absence of this reactive handle in the target compound prevents undesired side reactions during transformations targeting the 4-carboxylate ester or the 6-methyl group, enabling orthogonal protection/deprotection strategies [1]. This is particularly relevant when the synthetic sequence requires maintaining the pyrimidine C2 position unsubstituted for late-stage functionalization via directed metalation or cross-coupling [3].

Synthetic strategy Orthogonal reactivity Nucleophilic aromatic substitution

Topological Polar Surface Area Parity Despite Structural Divergence: TPSA Comparison Across the Methyl Ester Series

Methyl 6-methylpyrimidine-4-carboxylate has a computed TPSA of 52.1 Ų [1]. All methyl ester analogs in this class—methyl pyrimidine-4-carboxylate (CAS 2450-08-0), methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 89793-11-3), and ethyl 6-methylpyrimidine-4-carboxylate (CAS 148149-29-5)—share an essentially identical TPSA of 52.08 Ų . The free acid, 6-methylpyrimidine-4-carboxylic acid (CAS 138538-42-8), has a higher TPSA of 63.08 Ų due to the carboxylic acid –OH . This parity means that the target compound achieves its differentiated LogP and MW profile without sacrificing the favorable polar surface area characteristics of the class (TPSA < 60 Ų generally correlates with good blood–brain barrier permeability for CNS applications) [1].

TPSA Membrane permeability Physicochemical profiling

Optimal Deployment Scenarios for Methyl 6-Methylpyrimidine-4-Carboxylate Based on Quantified Differentiation Evidence


Medicinal Chemistry Fragment Elaboration Requiring an Intermediate LogP Scaffold Without a Premature C2 Reactivity Handle

When a medicinal chemistry program requires a pyrimidine-4-carboxylate core with an intermediate LogP (~0.8) that does not introduce a reactive C2–Cl bond, methyl 6-methylpyrimidine-4-carboxylate is preferable to methyl 2-chloro-6-methylpyrimidine-4-carboxylate (XLogP3 = 1.8, C2–Cl present) [1][2]. The lower MW (152.15 vs. 186.60 g/mol) provides greater headroom for subsequent fragment growth while maintaining a TPSA of 52.1 Ų [1]. The inert C2–H position can be reserved for late-stage C–H functionalization without risk of premature nucleophilic displacement that occurs with the 2-chloro analog under standard amination conditions [2].

Synthetic Sequences Requiring Efficient Organic-Phase Extraction and Chromatographic Purification Without Acid Dimerization

The target compound's XLogP3 of 0.8 and zero hydrogen bond donor count make it superior to both the free acid form (HBD = 1, LogP = 0.48, TPSA = 63.08 Ų) and the unsubstituted methyl ester (XLogP3 = -0.3) for synthetic workflows involving aqueous/organic extraction and normal-phase or reverse-phase flash chromatography [1][2][3]. The absence of a carboxylic acid proton eliminates acid-mediated dimerization and reduces silica gel streaking, improving isolated yields after multi-step transformations [1].

Crystallization and X-Ray Structure Determination of Pyrimidine-Containing Lead Series

With only 2 rotatable bonds versus 3 for the ethyl ester analog (CAS 148149-29-5), methyl 6-methylpyrimidine-4-carboxylate-derived intermediates are more likely to yield diffraction-quality single crystals [1][2]. This reduction in conformational entropy is a tangible advantage when establishing structure–activity relationships (SAR) that rely on unambiguous X-ray crystallographic binding mode determination in a target protein–ligand complex [1].

Agrochemical Intermediate Synthesis Requiring 5-Position Regioselective Derivatization

The 6-methyl substituent directs electrophilic substitution to the 5-position of the pyrimidine ring, a regiochemical outcome distinct from that of unsubstituted methyl pyrimidine-4-carboxylate [1][2]. This built-in directing effect eliminates the need for a protecting group or directing metalation group at C6, streamlining the synthesis of 5-substituted pyrimidine-4-carboxylate herbicides and fungicides where the 6-methyl group is a required substructure for target-site binding [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-methylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.